2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is an intriguing chemical compound with a complex structure. Its multi-ring framework, combined with functional groups like cyclopropanesulfonyl and benzodiazole, hints at its potential versatility in various applications. Compounds with such intricate structures often have unique chemical and biological properties, making them valuable in research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps:
Formation of octahydropyrrolo[3,4-c]pyrrole: : This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of the cyclopropanesulfonyl group: : This step typically involves a sulfonylation reaction, where cyclopropanesulfonyl chloride is reacted with the octahydropyrrolo[3,4-c]pyrrole intermediate in the presence of a base.
Formation of 1H-1,3-benzodiazole: : This structure can be synthesized separately through condensation reactions involving appropriate aromatic precursors.
Final coupling reaction: : The final product is obtained by coupling the benzodiazole and cyclopropanesulfonyl-octahydropyrrolo[3,4-c]pyrrole intermediates under specific conditions, possibly involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
The industrial synthesis of such a compound would typically require optimization for yield, purity, and cost-efficiency. This might involve continuous flow reactors for better control over reaction conditions and scaling up using robust and reproducible synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, particularly at the cyclopropanesulfonyl group.
Reduction: : Reduction can modify the benzodiazole ring or the sulfonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic benzodiazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Use of hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines, or electrophiles like alkyl halides, under appropriate conditions.
Major Products
Oxidation: : Modified cyclopropanesulfonyl derivatives.
Reduction: : Altered benzodiazole structures.
Substitution: : Various derivatives with modified substituents on the benzodiazole ring.
Scientific Research Applications
2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole has numerous research applications:
Chemistry: : Used as a ligand in catalysis, or as an intermediate in organic synthesis.
Biology: : Studied for its potential as a bioactive molecule, possibly influencing enzymatic pathways.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of advanced materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : Depending on its structure, it could influence pathways related to inflammation, oxidative stress, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-benzimidazole
2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-benzoxazole
Uniqueness
Cyclopropanesulfonyl Group: : This functional group adds unique reactivity compared to similar structures.
Benzodiazole Ring: : Offers specific electronic and steric properties that may not be present in other similar compounds.
This compound's distinct combination of chemical structure and functional groups sets it apart from its peers, making it a subject of significant interest in various scientific fields.
Properties
IUPAC Name |
2-(5-cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13(2)23-18-6-4-3-5-17(18)20-19(23)21-9-14-11-22(12-15(14)10-21)26(24,25)16-7-8-16/h3-6,13-16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCIJNJQBKVCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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